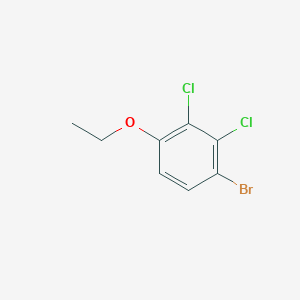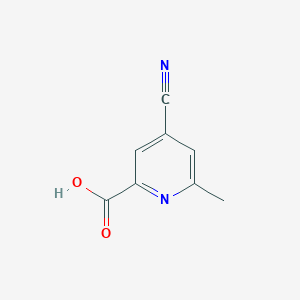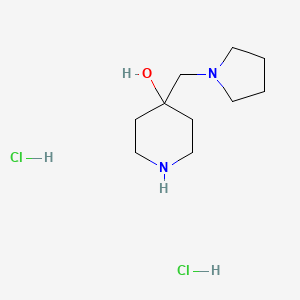![molecular formula C15H12N2O3 B1376570 Methyl 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetate CAS No. 1423026-85-0](/img/structure/B1376570.png)
Methyl 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetate
Overview
Description
“Methyl 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetate” is a chemical compound with the CAS Number: 1423026-85-0 . It has a molecular weight of 268.27 and its IUPAC name is methyl {4- [ (2-cyano-4-pyridinyl)oxy]phenyl}acetate . The compound is in the form of a powder .
Synthesis Analysis
The synthesis of this compound can be achieved via various routes, including the Friedel-Crafts acylation reaction and Sonogashira coupling reaction. Protodeboronation of pinacol boronic esters utilizing a radical approach has also been reported .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12N2O3/c1-19-15(18)8-11-2-4-13(5-3-11)20-14-6-7-17-12(9-14)10-16/h2-7,9H,8H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be involved in the protodeboronation of pinacol boronic esters utilizing a radical approach . This process can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Synthesis and Structural Applications
- Synthesis of Complex Compounds : This compound is used in the synthesis of complex chemical structures. For example, it played a role in the synthesis and structural assessment of a Hg(II) complex involving ligands derived from reactions with chloroacetic acid and methyl alcohol, as investigated by Castiñeiras, García-Santos, and Saa (2018) (Castiñeiras, García-Santos, & Saa, 2018).
Biological and Pharmacological Research
Fungicidal Activity : Novel derivatives containing the methyl 2-(methoxyimino)acetate moiety were synthesized and evaluated for fungicidal activities, as reported by Liu et al. (2014). This research highlighted the potential of such compounds in agricultural applications (Liu et al., 2014).
Herbicidal Activities : In the study by Xu et al. (2017), novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates were synthesized and their herbicidal activities were evaluated. This demonstrated the potential application of such compounds in weed control (Xu et al., 2017).
Chemical Synthesis and Analysis
Synthesis of Novel Compounds : The compound was involved in the synthesis of novel derivatives for chemical analysis, as demonstrated by the synthesis of novel 2-amino-3-cyanopyridine derivatives with 5-imidazopyrazole scaffold, as reported by Kalaria et al. (2014). This highlights its role in creating new chemical entities for various analyses (Kalaria et al., 2014).
Crystal Structure Analysis : Investigations into the crystal structure of compounds involving methyl 2-(4-((2-hydroxy-3-methylbut-3-en-1-yl)oxy)phenyl) acetate have provided insights into the structural properties of new chemical entities, as explored by Fredimoses et al. (2015) (Fredimoses et al., 2015).
properties
IUPAC Name |
methyl 2-[4-(2-cyanopyridin-4-yl)oxyphenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-19-15(18)8-11-2-4-13(5-3-11)20-14-6-7-17-12(9-14)10-16/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDJEZHDBSUKAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2=CC(=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzo[d]thiazole-5-carboxamide](/img/structure/B1376493.png)

![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B1376497.png)
![(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1376499.png)





![tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1376509.png)
